
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone
Descripción general
Descripción
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, also known as Boc-DMP-4-PIP, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, an organic compound containing a six-membered ring of nitrogen and carbon atoms. Boc-DMP-4-PIP has been used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. This compound has also been used in biological and medicinal research, particularly in the study of enzyme inhibition and drug delivery systems.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for complex organic syntheses .
Catalytic Protodeboronation
The compound may serve as a precursor in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable in the synthesis of complex molecules .
Drug Design and Delivery
Due to the presence of the boronic ester moiety, this compound could be explored for its potential in drug design and delivery systems. Boronic acids and their esters are considered for new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Stability and Reactivity Studies
The stability of boronic esters in aqueous environments is a topic of ongoing research. This compound could be used in studies to understand the hydrolysis susceptibility of phenylboronic pinacol esters, which is crucial for the development of stable and effective boron-containing drugs .
Propiedades
IUPAC Name |
tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQPSLNQQAJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675714 | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139290-71-4 | |
| Record name | 1,1-Dimethylethyl 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

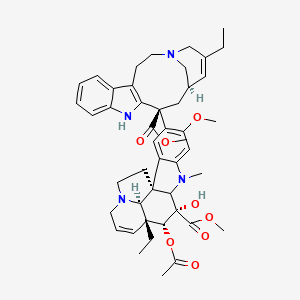
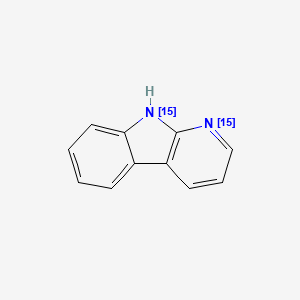


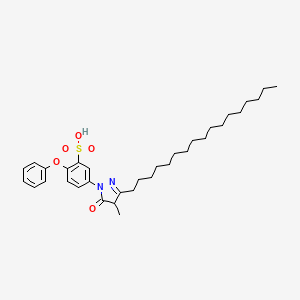
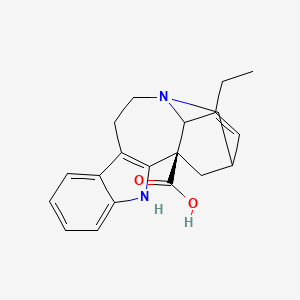

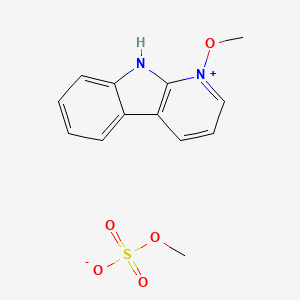
![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)

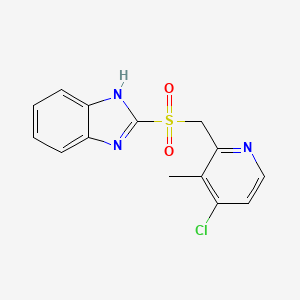
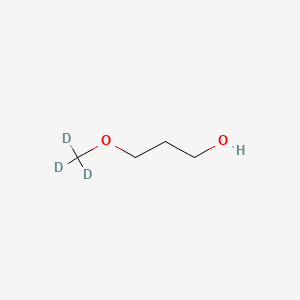
![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)